molecular formula C15H11BrCl2N2O2 B15017124 2-(3-bromophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B15017124
M. Wt: 402.1 g/mol
InChI Key: LHWPIGMJEYLVBO-UFWORHAWSA-N
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Description

2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a dichlorophenylmethylidene group, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 3-bromophenoxyacetohydrazide: This intermediate is prepared by reacting 3-bromophenol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The 3-bromophenoxyacetohydrazide is then reacted with 2,4-dichlorobenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
  • 2-(3-chlorophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
  • 2-(3-bromophenoxy)-N’-[(E)-(2,4-difluorophenyl)methylidene]acetohydrazide

Uniqueness

2-(3-bromophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromophenoxy and dichlorophenylmethylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11BrCl2N2O2

Molecular Weight

402.1 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11BrCl2N2O2/c16-11-2-1-3-13(6-11)22-9-15(21)20-19-8-10-4-5-12(17)7-14(10)18/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

LHWPIGMJEYLVBO-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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